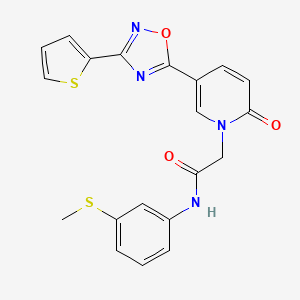

N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylsulfanylphenyl)-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c1-28-15-5-2-4-14(10-15)21-17(25)12-24-11-13(7-8-18(24)26)20-22-19(23-27-20)16-6-3-9-29-16/h2-11H,12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRAHRZKGKEGJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors:

Formation of the Oxadiazole Ring: : Using hydrazine derivatives and carboxylic acids under acidic conditions.

Pyridine Ring Construction: : Via cyclization reactions.

Acetamide Linkage Formation: : Through the use of acylation reactions involving appropriate amides and acid chlorides. Each step requires careful control of temperature, pH, and reaction times to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, optimization of these synthetic routes focuses on cost-efficiency, scalability, and environmental considerations. Techniques such as flow chemistry and catalysis are often employed to enhance the production process, making it more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide undergoes various reactions, including:

Oxidation: : Involving reagents like potassium permanganate or chromium trioxide, primarily affecting the methylthio group.

Reduction: : Using agents such as sodium borohydride, targeting the oxadiazole ring.

Substitution Reactions: : Both electrophilic and nucleophilic substitutions, facilitated by reagents like halogens or amines.

Common Reagents and Conditions

Common reagents used include:

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reagents: : Halogens, amines, and alkylating agents.

Major Products

The major products formed depend on the nature of the reactions. Oxidation typically leads to the formation of sulfoxides or sulfones, while reduction could result in the conversion of oxadiazole rings to more saturated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Properties

The compound has also been evaluated for its antifungal activities. In vitro tests against fungi such as Fusarium oxysporum revealed significant inhibitory effects. One study reported an EC50 value of 6 to 9 µg/mL for certain derivatives, indicating their potential as agricultural fungicides . The structure–activity relationship (SAR) analysis suggests that specific functional groups enhance antifungal efficacy.

Agricultural Fungicides

Due to its antifungal properties, this compound is being explored as a candidate for developing new agricultural fungicides. Its effectiveness against resistant fungal strains presents an opportunity for sustainable agricultural practices .

Pest Control

The compound's unique structure allows it to interact with biological systems in ways that can disrupt pest life cycles. Research indicates that compounds with similar oxadiazole and pyridine moieties can serve as insect growth regulators (IGRs), potentially leading to novel pest control methods .

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. Its ability to undergo radical polymerization makes it suitable for creating photoinitiators used in UV-curable coatings and adhesives .

Photovoltaic Applications

Emerging research suggests that compounds like this compound may have applications in organic photovoltaic cells due to their electronic properties. Studies are ongoing to assess their efficiency in converting solar energy into electrical energy .

Case Study 1: Antifungal Efficacy

A study conducted by Kumar et al. (2021) evaluated the antifungal activity of several derivatives of N-(3-(methylthio)phenyl)-2-acetamide against Fusarium oxysporum. The results indicated that certain modifications significantly enhanced the antifungal activity compared to traditional fungicides .

Case Study 2: Agricultural Application

Research published in MDPI highlighted the potential use of this compound as an agricultural fungicide. The study reported effective control over fungal pathogens at low concentrations, suggesting its viability as a sustainable alternative to existing chemical fungicides .

Mechanism of Action

The compound exerts its effects through several molecular targets and pathways:

Enzyme Inhibition: : It binds to the active sites of certain enzymes, blocking their activity.

Signal Transduction Modulation: : By interacting with receptor proteins, it can influence cellular signaling pathways.

Gene Expression: : Some studies suggest it may affect the expression of genes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Oxadiazole vs.

- Thiophene Positioning: Thiophen-2-yl (target compound) vs. thiophen-3-yl (pyrazinone analogue) alters π-stacking efficiency and binding pocket compatibility .

Role of the Methylthio (-SMe) Group

The 3-(methylthio)phenyl group distinguishes the target compound from analogues with halogenated or alkylated aryl substituents:

- Metabolic Stability: The -SMe group resists oxidative metabolism better than -OMe or -Cl substituents, as seen in pyridinone derivatives .

- Lipophilicity : LogP values for methylthio-containing compounds are ~2.5–3.0, higher than hydroxylated analogues (LogP ~1.8) but lower than chlorinated derivatives (LogP ~3.5) .

Biological Activity

N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, antitubercular, and neuroprotective activities.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molar mass of approximately . The structure features a thiophene ring and an oxadiazole moiety, which are known to enhance biological activity in various compounds.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that 1,3,4-oxadiazole derivatives can inhibit the growth of Mycobacterium bovis BCG in both active and dormant states. This inhibition is primarily due to their interaction with the mycobacterial enoyl reductase (InhA) enzyme, disrupting fatty acid biosynthesis essential for mycolic acid production .

Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| 21c | M. tuberculosis | 4–8 | |

| 30 | C. difficile | 0.003–0.03 | |

| 31a | N. gonorrhoeae | 0.03–0.125 |

Antitubercular Activity

The compound's structural components suggest potential antitubercular activity. Studies involving similar oxadiazole derivatives have demonstrated effectiveness against drug-resistant strains of M. tuberculosis. For example, compounds with longer alkyl chains were found to exhibit increased efficacy against these strains .

Neuroprotective Activity

Recent investigations into pyridine-based derivatives have revealed neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis .

Case Studies and Research Findings

Numerous studies highlight the promising biological activities associated with this compound's structural analogs:

- Dhumal et al. (2016) explored the antitubercular properties of various oxadiazole derivatives and found significant inhibition against M. bovis BCG.

- Desai et al. (2016) reported that certain pyridine-based oxadiazoles displayed strong antimicrobial activity comparable to standard antibiotics like gentamicin .

- Paruch et al. (2020) synthesized several 1,3,4-oxadiazole derivatives and evaluated their antibacterial properties, identifying several candidates for further development based on their activity profiles .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its biological activity?

Answer:

The compound features a pyridinone core substituted with a 1,2,4-oxadiazole ring (linked to a thiophene group) and an acetamide moiety attached to a 3-(methylthio)phenyl group. The oxadiazole and thiophene motifs are known for enhancing π-π stacking and hydrogen-bonding interactions with biological targets, while the methylthio group may improve lipophilicity and membrane permeability . Structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives) exhibit antimicrobial and anticancer activities due to similar heterocyclic frameworks .

Basic: What are the standard synthetic routes for this compound?

Answer:

Synthesis typically involves multi-step reactions:

Oxadiazole Formation : Cyclization of a nitrile and hydroxylamine derivative under basic conditions to form the 1,2,4-oxadiazole ring .

Pyridinone Assembly : Condensation of substituted pyridine precursors with carbonyl-containing reagents.

Acetamide Coupling : Reaction of the pyridinone intermediate with chloroacetyl chloride, followed by substitution with 3-(methylthio)aniline .

Key reagents include DMF as a solvent, potassium carbonate as a base, and catalytic agents to optimize yields. Reaction temperatures are maintained at 60–80°C to prevent side reactions .

Advanced: How should researchers design experiments to evaluate its bioactivity against cancer targets?

Answer:

In Vitro Screening : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (0.1–100 μM). Include positive controls (e.g., doxorubicin) .

Mechanistic Studies :

- Apoptosis : Flow cytometry with Annexin V/PI staining.

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .

Selectivity : Compare IC₅₀ values between cancerous and non-cancerous cells (e.g., HEK293) .

Advanced: What computational methods are recommended to study its interaction with COX-2?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2’s active site. Set grid parameters to encompass the catalytic domain (PDB ID: 5KIR) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein hydrogen bonds .

MESP Analysis : Calculate molecular electrostatic potentials (e.g., Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .

Advanced: How should contradictory data in biological assays (e.g., varying IC₅₀ values) be addressed?

Answer:

Replicate Experiments : Perform triplicate assays under standardized conditions (pH, temperature, cell passage number).

Batch Variability : Characterize compound purity (HPLC ≥95%) and confirm stability under assay conditions (e.g., via LC-MS) .

Structural Analog Comparison : Cross-reference with analogs (Table 1) to identify trends. For example, thiophene-containing derivatives often show enhanced activity over phenyl-substituted ones .

Table 1 : Bioactivity Comparison of Structural Analogs

| Compound | Target | IC₅₀ (μM) | Key Feature |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine | EGFR | 1.2 | Oxadiazole-thiophene core |

| Thiazolo-pyrimidine hybrid | COX-2 | 5.8 | Methylthio group |

| Reference Compound A | Aurora kinase | >50 | Lacks oxadiazole |

Advanced: What strategies optimize stability under physiological conditions?

Answer:

pH Stability : Conduct accelerated degradation studies (e.g., 37°C, pH 2–9) monitored by HPLC. Oxadiazole rings are prone to hydrolysis at extreme pH .

Light/Temperature : Store lyophilized powder at -20°C in amber vials. Thiophene groups may degrade under UV light .

Prodrug Design : Mask the acetamide moiety with ester prodrugs to enhance plasma stability .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

Core Modifications : Replace pyridinone with pyrimidine to assess impact on solubility .

Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance target affinity .

Bioisosteres : Substitute thiophene with furan to evaluate π-stacking efficiency .

Advanced: What techniques elucidate its interaction with cytochrome P450 enzymes?

Answer:

CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) .

Metabolite ID : Incubate with human liver microsomes, followed by LC-QTOF-MS to detect oxidative metabolites .

Advanced: How is purity and structural identity validated post-synthesis?

Answer:

NMR : Confirm proton environments (e.g., methylthio singlet at δ 2.5 ppm) .

HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Elemental Analysis : Match calculated/observed C, H, N, S percentages (deviation ≤0.4%) .

Advanced: What methodologies assess in vivo toxicity profiles?

Answer:

Acute Toxicity : Administer escalating doses (10–1000 mg/kg) to rodents; monitor mortality and organ histopathology .

Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

Cardiotoxicity : Measure hERG channel inhibition via patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.